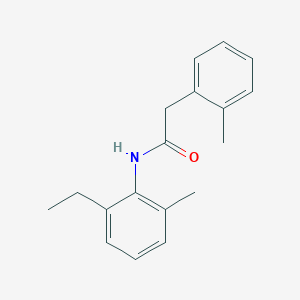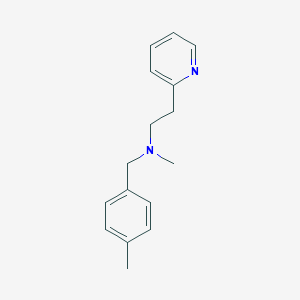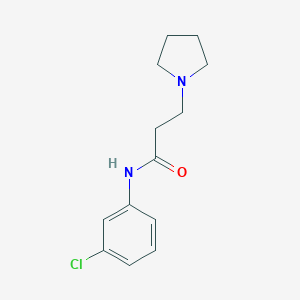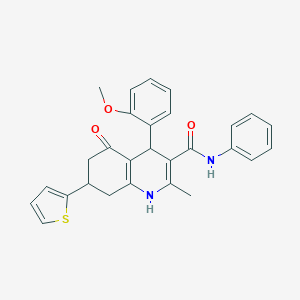
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic drug that has gained popularity in recent years due to its potential cognitive enhancing effects.
Wirkmechanismus
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and acetylcholine. Noopept has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons in the brain.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the density of glutamate receptors in the hippocampus, a brain region that is important for memory and learning. Additionally, Noopept has been shown to increase the level of acetylcholine in the brain, a neurotransmitter that is important for attention and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Noopept in lab experiments is its potential cognitive enhancing effects, which may allow researchers to more accurately measure cognitive function in animal models. Additionally, Noopept has been shown to have neuroprotective properties, which may be useful in studies of neurodegenerative diseases. However, one limitation of using Noopept in lab experiments is the potential for off-target effects, as Noopept has been shown to modulate the activity of a number of different neurotransmitters in the brain.
Zukünftige Richtungen
There are a number of potential future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Noopept and its potential off-target effects. Finally, there is a need for more clinical trials to investigate the safety and efficacy of Noopept in humans.
Synthesemethoden
Noopept is synthesized by combining phenylacetyl chloride with N-ethylglycine ethyl ester, followed by reaction with 2-methyl-2-phenylglycolic acid. The resulting product is then purified through recrystallization to obtain Noopept in its final form.
Wissenschaftliche Forschungsanwendungen
Noopept has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve memory and learning, increase attention span, and enhance overall cognitive function. Additionally, Noopept has been investigated for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and reduce inflammation in the brain.
Eigenschaften
Produktname |
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide |
|---|---|
Molekularformel |
C18H21NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
N-(2-ethyl-6-methylphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO/c1-4-15-11-7-9-14(3)18(15)19-17(20)12-16-10-6-5-8-13(16)2/h5-11H,4,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
LGOOYVACGMZFJQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2C)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)CC2=CC=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B248855.png)

![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)
![4-(4-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248869.png)
![4-(2,4-dichlorophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248870.png)